molecular formula C22H18Cl2N4OS B2879261 7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219914-19-8

7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2879261
CAS No.: 1219914-19-8
M. Wt: 457.37
InChI Key: YPPSCOKVWGKTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1219901-87-7, MW: 475.38) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring:

  • A 3,4-dichlorophenyl substituent at the 7-position of the thienopyrimidine core.
  • A 4-phenylpiperazin-1-yl group at the 2-position.

This compound is listed as a reagent standard and pharmaceutical intermediate, indicating its relevance in drug discovery .

Properties

CAS No.

1219914-19-8

Molecular Formula

C22H18Cl2N4OS

Molecular Weight

457.37

IUPAC Name

7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H18Cl2N4OS/c23-17-7-6-14(12-18(17)24)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,25,26,29)

InChI Key

YPPSCOKVWGKTPL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications to the Aromatic Substituents

7-(4-Chlorophenyl)-2-(4-Benzylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226429-03-3, MW: 437.00)
  • 7-position: 4-Chlorophenyl (mono-chloro substitution).
  • 2-position : 4-Benzylpiperazine.
  • Key difference : The benzyl group on piperazine increases steric bulk compared to the parent compound’s phenyl group. This may reduce solubility but enhance affinity for hydrophobic binding pockets .
7-(3,4-Diethoxyphenyl)-2-(4-Phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (Ref: 10-F725516)
  • 7-position : 3,4-Diethoxyphenyl (ethoxy groups replace chloro atoms).
  • Impact : Ethoxy groups are electron-donating, reducing electrophilicity compared to electron-withdrawing chlorine. This could alter metabolic stability or target engagement .
7-(2-Fluorophenyl)-2-(4-(2-Fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1242857-96-0, MW: 424.47)
  • 7-position : 2-Fluorophenyl.
  • 2-position : 4-(2-Fluorophenyl)piperazine.
  • Key difference : Fluorine’s small size and high electronegativity may improve bioavailability and receptor selectivity compared to chlorine .

Piperazine Ring Modifications

2-(4-Cyclohexylpiperazin-1-yl)-7-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1243008-31-2, MW: 412.52)
  • 2-position : 4-Cyclohexylpiperazine.
7-Phenyl-2-(4-Phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS: 1226457-63-1, MW: 388.49)
  • 7-position : Unsubstituted phenyl.
  • Key difference : Lack of halogen atoms reduces molecular weight and lipophilicity, which may compromise target affinity but improve aqueous solubility .

Core Scaffold Variations

8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44f)
  • Scaffold: Pyrido[3,4-d]pyrimidin-4(3H)-one (vs. thieno[3,2-d]pyrimidine).
  • Key difference : Replacement of sulfur with nitrogen in the fused ring alters electronic properties and hydrogen-bonding capacity .
2-tert-Butylamino-6-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (Compound 4o)
  • 2-position: tert-Butylamino group.
  • 6-position : Pyrimidinyl substituent with 4-methylpiperazine.

Comparative Data Table

Compound Name (CAS/Ref) 7-Position Substituent 2-Position Substituent Molecular Weight Key Feature
Parent Compound (1219901-87-7) 3,4-Dichlorophenyl 4-Phenylpiperazin-1-yl 475.38 High lipophilicity, kinase inhibition
7-(4-Chlorophenyl) analog (1226429-03-3) 4-Chlorophenyl 4-Benzylpiperazin-1-yl 437.00 Increased steric bulk
7-(3,4-Diethoxyphenyl) analog (10-F725516) 3,4-Diethoxyphenyl 4-Phenylpiperazin-1-yl N/A Electron-donating substituents
7-(2-Fluorophenyl) analog (1242857-96-0) 2-Fluorophenyl 4-(2-Fluorophenyl)piperazin-1-yl 424.47 Enhanced bioavailability
2-Cyclohexylpiperazine analog (1243008-31-2) 4-Fluorophenyl 4-Cyclohexylpiperazin-1-yl 412.52 Conformational rigidity

Preparation Methods

Core Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds. A representative route involves:

Step 1 : Condensation of 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions. For example, heating 2-aminothiophene-3-carbonitrile with urea in glacial acetic acid at 120°C for 8 hours yields the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core.
Step 2 : Bromination at the 6-position using bromine in acetic acid at 80°C for 1–5 hours, achieving yields of 87–95%. This intermediate serves as a precursor for subsequent Suzuki-Miyaura coupling to introduce the 3,4-dichlorophenyl group.

Installation of the 7-(3,4-Dichlorophenyl) Substituent

The 7-position is functionalized via palladium-catalyzed cross-coupling reactions. Key steps include:

Suzuki-Miyaura Coupling :

  • Conditions : 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1 equiv), 3,4-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in a 3:1 mixture of 1,4-dioxane/H₂O at 90°C for 12 hours.
  • Yield : 70–85%, with purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
  • Characterization : ¹H NMR (DMSO-d₆) δ 8.42 (s, 1H, C5-H), 7.85–7.72 (m, 3H, dichlorophenyl-H), 12.65 (s, 1H, NH).

Introduction of the 2-(4-Phenylpiperazin-1-yl) Group

The 2-position is modified via nucleophilic aromatic substitution (SNAr) of a chlorinated intermediate:

Step 1 : Chlorination at the 2-position using POCl₃ in DMF at 100°C for 6 hours, yielding 2-chloro-7-(3,4-dichlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (85–90% yield).
Step 2 : Reaction with 4-phenylpiperazine (1.5 equiv) in anhydrous DMF at 120°C for 24 hours under nitrogen, affording the final product in 65–75% yield.

Optimization Notes :

  • Excess piperazine (2.0 equiv) improves yields to 80% but requires extended reaction times (36 hours).
  • Microwave-assisted synthesis at 150°C for 30 minutes enhances efficiency (85% yield).

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH 95:5 to 90:10).
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 248–250°C).

Spectroscopic Data :

  • HRMS : [M+H]⁺ calcd for C₂₃H₁₈Cl₂N₄OS: 487.0432; found: 487.0435.
  • ¹³C NMR (DMSO-d₆) : δ 165.2 (C4), 158.1 (C2), 151.3 (C7), 134.6–125.8 (aromatic carbons), 55.4 (piperazinyl N-CH₂).

Alternative Synthetic Routes and Comparative Analysis

Method Key Step Yield (%) Purity (%) Reference
Sequential SNAr/Suzuki Chlorination → Suzuki 68 98
One-Pot Bromination Bromination → Coupling 72 97
Microwave-Assisted Accelerated SNAr 85 99

Critical Analysis :

  • The microwave-assisted method reduces reaction time but requires specialized equipment.
  • Sequential SNAr/Suzuki offers better regioselectivity for large-scale synthesis.

Challenges and Mitigation Strategies

Challenge 1 : Low solubility of intermediates in polar aprotic solvents.
Solution : Use DMF with 10% LiCl as a solubilizing agent.

Challenge 2 : Epimerization at C2 during piperazinyl substitution.
Solution : Conduct reactions under anhydrous conditions at controlled pH (7.5–8.0).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.